



Application Notes: GPR55-Mediated Calcium Imaging

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Compound of Interest		
Compound Name:	GPR55 agonist 4	
Cat. No.:	B12384335	Get Quote

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Introduction

G protein-coupled receptor 55 (GPR55) has emerged as a significant target in various physiological and pathological processes. Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 activation initiates a distinct signaling cascade, a key event of which is the mobilization of intracellular calcium.[1][2] This makes calcium imaging a crucial tool for studying GPR55 function and for screening potential agonists and antagonists. These application notes provide a detailed protocol for conducting calcium imaging experiments to measure GPR55 activation by agonists, along with a summary of expected quantitative data and a visual representation of the underlying signaling pathway and experimental workflow.

Activation of GPR55 by various ligands, including certain cannabinoids and lysophospholipids, triggers a signaling pathway that involves $G\alpha q$ and $G\alpha 12$ proteins.[1][2][3] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The $G\alpha 12$ pathway further engages RhoA, which has also been implicated in the observed calcium transient.

Data Presentation



The following tables summarize quantitative data on the increase in intracellular calcium concentration ([Ca2+]i) following the application of various GPR55 agonists in different cell lines.

Table 1: GPR55 Agonist-Induced Increase in Intracellular Calcium in HEK293 Cells Transiently Expressing Human GPR55 (hGPR55)

Agonist	Concentration (µM)	Average Increase in [Ca2+]i (nM)
Δ9-ΤΗС	5	~100
Δ9-ΤΗС	3	~50
Methanandamide (MEA)	5	~100
Anandamide (AEA)	5	~45
JWH015	3	~100
L-α-lysophosphatidylinositol (LPI)	10	Biphasic mobilization

Data sourced from studies utilizing fura-2 based calcium imaging.

Table 2: GPR55 Agonist-Induced Increase in Intracellular Calcium in Other Cell Types

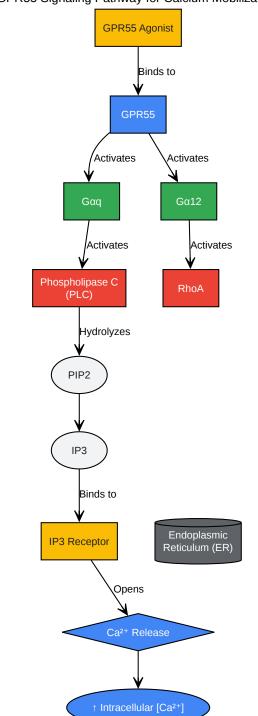
Cell Type	Agonist	Concentration (µM)	Average Increase in [Ca2+]i (nM)
CHO cells stably expressing hGPR55	Δ9-ΤΗС	5	240 ± 100
Large Dorsal Root Ganglion (DRG) Neurons	Δ9-ΤΗС	5	200 ± 60
Large Dorsal Root Ganglion (DRG) Neurons	JWH015	3	400 ± 200



Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of GPR55, leading to an increase in intracellular calcium.





GPR55 Signaling Pathway for Calcium Mobilization

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Caption: GPR55 signaling cascade leading to calcium release.



Experimental Protocols

Protocol: Calcium Imaging of GPR55 Activation in Adherent Cells

This protocol outlines the steps for measuring intracellular calcium changes in adherent cells (e.g., HEK293 or CHO cells expressing GPR55) using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

- Adherent cells expressing GPR55 plated in a 96-well black, clear-bottom plate or on glassbottom dishes.
- GPR55 agonist of interest (e.g., Δ9-THC, JWH015, LPI).
- Fluo-4 AM (acetoxymethyl ester) calcium indicator.
- Pluronic F-127.
- Anhydrous DMSO.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
- Probenecid (optional, to prevent dye extrusion).
- Fluorescence plate reader or microscope capable of kinetic reading with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).

Procedure:

- Cell Plating:
 - The day before the experiment, seed the GPR55-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the cells overnight at 37°C in a 5% CO2 incubator.



· Preparation of Reagents:

- Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
- Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
- Loading Buffer: Prepare a loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HBSS to final concentrations of 2-5 μM and 0.02%, respectively. If using, add probenecid to a final concentration of 1-2.5 mM.

Cell Loading with Fluo-4 AM:

- Remove the growth medium from the wells.
- Wash the cells once with HBSS.
- \circ Add 100 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.

Washing:

- Remove the loading buffer.
- Wash the cells twice with HBSS to remove any extracellular dye.
- Add 100 μL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the Fluo-4 AM.

Calcium Measurement:

- Place the plate in the fluorescence plate reader.
- Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

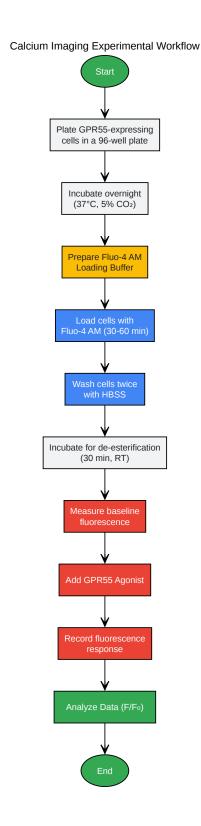


- Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
- Add the GPR55 agonist at the desired concentration (prepared in HBSS). Many instruments have automated injection capabilities.
- Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.
- Data Analysis:
 - The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence before agonist addition.
 - The peak fluorescence response can be used to determine the potency (EC50) and efficacy (Emax) of the agonist.

Experimental Workflow

The following diagram provides a visual representation of the key steps in the calcium imaging protocol.





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Caption: Step-by-step workflow for the GPR55 calcium imaging assay.



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References

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